molecular formula C19H19ClN2O2S2 B4071170 2-({2-[(4-CHLOROPHENYL)METHANESULFONYL]ETHYL}SULFANYL)-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE

2-({2-[(4-CHLOROPHENYL)METHANESULFONYL]ETHYL}SULFANYL)-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE

Cat. No.: B4071170
M. Wt: 407.0 g/mol
InChI Key: PIPXFFBVYZHJGR-UHFFFAOYSA-N
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Description

2-({2-[(4-CHLOROPHENYL)METHANESULFONYL]ETHYL}SULFANYL)-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes a quinoline core, a carbonitrile group, and a sulfonyl group attached to a chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(4-CHLOROPHENYL)METHANESULFONYL]ETHYL}SULFANYL)-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Carbonitrile Group: The carbonitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile source.

    Attachment of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonylation reaction, typically using methanesulfonyl chloride in the presence of a base.

    Final Assembly: The final compound is assembled by coupling the quinoline core with the sulfonylated intermediate through a thiol-ene reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(4-CHLOROPHENYL)METHANESULFONYL]ETHYL}SULFANYL)-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine.

    Substitution: The chlorophenyl moiety can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

2-({2-[(4-CHLOROPHENYL)METHANESULFONYL]ETHYL}SULFANYL)-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-({2-[(4-CHLOROPHENYL)METHANESULFONYL]ETHYL}SULFANYL)-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **2-({2-[(4-BROMOPHENYL)METHANESULFONYL]ETHYL}SULFANYL)-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE
  • **2-({2-[(4-METHYLPHENYL)METHANESULFONYL]ETHYL}SULFANYL)-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE

Uniqueness

The presence of the 4-chlorophenyl moiety in 2-({2-[(4-CHLOROPHENYL)METHANESULFONYL]ETHYL}SULFANYL)-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential bioactivity, distinguishing it from similar compounds with different substituents.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)methylsulfonyl]ethylsulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2S2/c20-17-7-5-14(6-8-17)13-26(23,24)10-9-25-19-16(12-21)11-15-3-1-2-4-18(15)22-19/h5-8,11H,1-4,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPXFFBVYZHJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=C(C=C2C1)C#N)SCCS(=O)(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-({2-[(4-CHLOROPHENYL)METHANESULFONYL]ETHYL}SULFANYL)-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE
Reactant of Route 2
Reactant of Route 2
2-({2-[(4-CHLOROPHENYL)METHANESULFONYL]ETHYL}SULFANYL)-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE
Reactant of Route 3
2-({2-[(4-CHLOROPHENYL)METHANESULFONYL]ETHYL}SULFANYL)-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE
Reactant of Route 4
2-({2-[(4-CHLOROPHENYL)METHANESULFONYL]ETHYL}SULFANYL)-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE
Reactant of Route 5
Reactant of Route 5
2-({2-[(4-CHLOROPHENYL)METHANESULFONYL]ETHYL}SULFANYL)-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE
Reactant of Route 6
2-({2-[(4-CHLOROPHENYL)METHANESULFONYL]ETHYL}SULFANYL)-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE

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